1,2-Dibromo-1,2-diphenylethane
Overview
Description
1,2-Dibromo-1,2-diphenylethane is an organic compound with the molecular formula C14H12Br2. It is also known as stilbene dibromide. This compound is characterized by the presence of two bromine atoms and two phenyl groups attached to an ethane backbone. It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,2-diphenylethane can be synthesized through the bromination of trans-stilbene. The reaction involves the addition of bromine (Br2) to the double bond of trans-stilbene, resulting in the formation of the dibromide compound. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the final product .
Industrial Production Methods
In an industrial setting, the bromination of trans-stilbene can be carried out using a 10% bromine solution in dichloromethane. The reaction is conducted under controlled conditions to ensure the complete conversion of trans-stilbene to this compound. The product is then purified through recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,2-diphenylethane undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound is formed through the electrophilic addition of bromine to trans-stilbene.
Dehalogenation: It can undergo electrochemical dehalogenation in acetonitrile, where the bromine atoms are removed to form the corresponding alkene.
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bromine (Br2): Used in the initial synthesis of the compound through electrophilic addition.
Electrogenerated C60−3: Used in the electrochemical dehalogenation process.
Dimethyl Sulfoxide (DMSO): Used as a solvent in various substitution reactions.
Major Products Formed
Meso-1,2-Dibromo-1,2-diphenylethane: One of the stereoisomers formed during the bromination of trans-stilbene.
Racemic Mixture: A mixture of enantiomers formed during the bromination of cis-stilbene.
Scientific Research Applications
1,2-Dibromo-1,2-diphenylethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Electrochemical Studies: The compound is used to study electrochemical dehalogenation reactions.
Stereochemistry Research: It serves as a model compound for studying stereochemical outcomes in addition reactions.
Material Science: The compound is used in the preparation of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,2-diphenylethane primarily involves electrophilic addition reactions. During the bromination of trans-stilbene, the double bond acts as a nucleophile and reacts with bromine to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the final dibromide product . In electrochemical dehalogenation, the compound undergoes reduction, leading to the removal of bromine atoms and the formation of the corresponding alkene .
Comparison with Similar Compounds
1,2-Dibromo-1,2-diphenylethane can be compared with other similar compounds, such as:
1,2-Dichloro-1,2-diphenylethane: Similar structure but with chlorine atoms instead of bromine.
1,2-Dibromo-1,2-diphenylethene: Similar structure but with a double bond between the carbon atoms.
1,2-Dibromo-1,2-diphenylpropane: Similar structure but with an additional carbon atom in the backbone.
The uniqueness of this compound lies in its specific stereochemistry and the ability to form distinct stereoisomers, such as the meso and racemic forms .
Properties
IUPAC Name |
(1,2-dibromo-2-phenylethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESIQQTGWVOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884189 | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5789-30-0, 13440-24-9 | |
Record name | 1,2-Dibromo-1,2-diphenylethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbene dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1,2-diphenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.